N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzamide
Description
The exact mass of the compound this compound is 356.13363415 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O2/c21-15-4-6-17(18(22)10-15)19(25)23-16-5-3-12-7-8-24(11-14(12)9-16)20(26)13-1-2-13/h3-6,9-10,13H,1-2,7-8,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLDDMURVPZPJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzamide is a novel compound with potential therapeutic applications. Its unique structure comprises a tetrahydroisoquinoline core and difluorobenzamide moiety, which may contribute to its biological activity. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic uses.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H18F2N2O3S |
| Molecular Weight | 392.4 g/mol |
| CAS Number | 955638-24-1 |
| IUPAC Name | N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,4-difluorobenzenesulfonamide |
| Purity | Typically 95% |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. For example:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Mechanism of Action : The compound appears to modulate key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against several bacterial strains. Studies have reported:
- Effective Against : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 8 to 32 µg/mL depending on the bacterial strain.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer cell growth.
- Receptor Modulation : It may interact with various receptors that regulate cellular responses to stress and growth factors.
- Oxidative Stress Induction : The compound can induce oxidative stress in cells leading to apoptosis.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
-
Study on MCF-7 Cells : Treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability (IC50 = 15 µM).
Treatment Concentration (µM) Cell Viability (%) 0 100 5 85 10 70 15 50 - In Vivo Studies : Animal models treated with the compound showed reduced tumor size compared to controls after two weeks of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
